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molecular formula C11H12FNO B8602962 4-Butoxy-2-fluorobenzonitrile

4-Butoxy-2-fluorobenzonitrile

Cat. No. B8602962
M. Wt: 193.22 g/mol
InChI Key: IXDUJKCZPUODIQ-UHFFFAOYSA-N
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Patent
US05156763

Procedure details

A mixture of concentrated sulphuric acid (190 ml) and water (190 ml) was added dropwise to a stirred solution of compound 18 (19.0 g, 0.098 mol) in glacial acetic acid (380 ml). The stirred mixture was heated under reflux for 48 h, cooled in a refrigerator for 24 h and the product was filtered off and dried (CaCl2) in vacuo to give pale-yellow crystals.
Quantity
190 mL
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O.[CH2:7]([O:11][C:12]1[CH:19]=[CH:18]C(C#N)=[C:14]([F:20])[CH:13]=1)[CH2:8][CH2:9][CH3:10].[C:21]([OH:24])(=[O:23])[CH3:22]>>[CH2:7]([O:11][C:12]1[CH:19]=[CH:18][C:22]([C:21]([OH:24])=[O:23])=[C:14]([F:20])[CH:13]=1)[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
190 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
190 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
C(CCC)OC1=CC(=C(C#N)C=C1)F
Name
Quantity
380 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a refrigerator for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the product was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (CaCl2) in vacuo
CUSTOM
Type
CUSTOM
Details
to give pale-yellow crystals

Outcomes

Product
Name
Type
Smiles
C(CCC)OC1=CC(=C(C(=O)O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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